1H-pyrazole-4-carbaldehyde
Overview
Description
1H-Pyrazole-4-carbaldehyde is a simple aromatic ring molecule with the molecular formula C4H4N2O . It is also known as 1H-Pyrazole-4-carboxaldehyde .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1H-pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes involves Pd-catalysed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 1H-pyrazole-4-carbaldehyde consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 1H-pyrazole-4-carbaldehyde, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
1H-Pyrazole-4-carbaldehyde has a molecular weight of 96.087 Da . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 300.0±13.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazole derivatives, including 1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their biological activities . These compounds have shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are used in the development of new agrochemicals . They have been found to have herbicidal properties .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, binding to a central metal atom to form a coordination complex .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds are used in a variety of applications, including catalysis, materials science, and medicine .
Synthesis of Fluorescent Substances and Dyes
Pyrazole derivatives have found numerous applications in the synthesis of fluorescent substances and dyes .
Antifungal Activity
A series of pyrazole-4-carbaldehyde containing coumarin derivatives were synthesized and evaluated for their antifungal activity . Some of these compounds showed good to moderate antifungal activity .
Synthesis of Enzyme Inhibitors
Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry and has been applied in the synthesis of some enzyme inhibitors . For example, a novel family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .
Ligands for Supramolecular Chemistry
Pyrazole-4-carbaldehyde has been used in the synthesis of ligands for supramolecular chemistry . These ligands can form complexes with metal ions, which have applications in various fields including catalysis, materials science, and medicine .
Complexing Agents
Pyrazole-4-carbaldehyde has been used in the synthesis of complexing agents . These agents can form complexes with metal ions, which can be used in various applications, including the removal of heavy metals from wastewater .
Antimicrobial Activity
A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds were evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some possess the highest growth inhibitory activity .
Antioxidant Activity
The antioxidant properties of these compounds were demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Molecular Docking Studies on COVID-19
Molecular docking studies were conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Synthesis of Heterocycles
Pyrazole-4-carbaldehyde is used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its ring(s). They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Green Synthesis
Pyrazole-4-carbaldehyde can be used in green synthesis . Green synthesis is a method of synthesis that is designed to be environmentally friendly and sustainable .
Microwave-Assisted Synthesis
Pyrazole-4-carbaldehyde can be used in microwave-assisted synthesis . This is a type of synthesis that uses microwave radiation to heat the reactants, which can speed up the reaction and improve the yield .
Anti-Hypercholesterolemic Activity
Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like anti-hypercholesterolemic .
Antiviral Activity
Compounds containing pyrazole scaffolds have shown antiviral activities . For example, they have been used as potential inhibitors for the novel SARS Cov-2 virus .
Antiproliferative Activity
Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc., which have shown antiproliferative activities .
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and synthesizing structurally diverse pyrazole derivatives is highly desirable . Future research is needed to fully understand the compound’s properties and potential applications.
properties
IUPAC Name |
1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGBDJBDJXZTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408613 | |
Record name | 1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-4-carbaldehyde | |
CAS RN |
35344-95-7 | |
Record name | 1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H)-Pyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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